N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by a central oxazole ring substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a butylcarboxamide moiety at position 2.
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-9-17-15(19)13-10(2)20-18-14(13)11-7-5-6-8-12(11)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
InChI Key |
KOFQGXCCWGWLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Formation via Bis(trichloromethyl) Carbonate
The most efficient method involves converting 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid to its acyl chloride intermediate using BTC (phosgene substitute) and tetrabutyl urea (TBU) as a catalyst.
-
Reagents :
-
Conditions :
The acyl chloride is subsequently reacted with n-butylamine to form the target carboxamide. Excess amine (1.2–1.8 eq.) ensures complete conversion.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are widely used for direct amidation under mild conditions.
-
-
Dissolve 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in dichloromethane (DCM).
-
Add EDC (1.2 eq.) and DMAP (0.2 eq.), stir under N₂ for 30 minutes.
-
Introduce n-butylamine (1.5 eq.), stir for 24–48 hours.
-
Extract with NaHCO₃ and brine, purify via flash chromatography.
-
Advantages : Avoids high temperatures and hazardous reagents.
Limitations : Requires stoichiometric DMAP, increasing costs.
Oxazole Ring Construction Followed by Amidation
Cycloisomerization of Propargylamides
A metal-free approach reported in 2025 uses Zn(OTf)₂ to catalyze cycloisomerization of N-propargylamides, forming oxazole cores.
-
-
Substrate: N-propargylamide derivative with 2-chlorophenyl and methyl groups.
-
Catalyst: Zn(OTf)₂ (10 mol%)
-
Solvent: DCM, 40°C, 12 hours
-
Yield: 78% (oxazole intermediate)
-
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Catalyst Recycling
Tetrabutyl urea in BTC reactions is recoverable via distillation, reducing costs. DMAP remains challenging to recycle.
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on human breast cancer cells (MCF-7) with the following results:
| Cell Line | IC50 Value (µM) | Observation |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in viability |
These results indicate that this compound may serve as a viable lead compound for further development in cancer therapeutics.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents at the oxazole ring’s carboxamide and aryl positions, leading to variations in molecular weight, polarity, and biological activity.
Notes:
- The butyl group in the target compound likely improves solubility in nonpolar environments compared to benzhydryl or dichlorophenyl analogs .
- Halogenated aryl groups (e.g., 2-chlorophenyl, 2,6-dichlorophenyl) are associated with enhanced binding to hydrophobic enzyme pockets or receptors, as seen in TGR5 inhibitors and antibiotic derivatives .
Crystallographic and Stability Data
- Crystal Packing : Analogs like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (C₁₁H₉F₂N₂O₂) exhibit intermolecular hydrogen bonding via carboxamide and halogen atoms, stabilizing crystal lattices .
- Hirshfeld Surface Analysis : Substituents such as 4-[(2-methylphenyl)methoxy]phenyl in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole influence π-π stacking and van der Waals interactions, critical for solid-state stability .
Biological Activity
N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives class. Its unique structure, which includes a butyl group, a chlorophenyl moiety, and a carboxamide functional group, has piqued interest in its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| LogP | 3.2039 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.725 Ų |
The compound's structure can be represented by the following SMILES notation: CCCCNC(c1c(c2ccccc2[Cl])noc1C)=O .
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated potential against a range of bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : It shows promise as an inhibitor for specific enzymes involved in critical biochemical pathways.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes linked to cell proliferation, which could lead to antiproliferative effects. The exact pathways and molecular targets remain under investigation and are influenced by the compound's structure-activity relationship .
Anticancer Activity
A study evaluating the anticancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The specific mechanisms by which it exerts these effects are still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
